{2-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-4-phenyl-1,3-thiazol-5-yl}acetic acid
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Overview
Description
2-{2-[(2E)-2-[(4-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4-PHENYL-1,3-THIAZOL-5-YL}ACETIC ACID is a complex organic compound that belongs to the class of thiazole derivatives. This compound is characterized by its unique structure, which includes a thiazole ring, a methoxyphenyl group, and an acetic acid moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(2E)-2-[(4-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4-PHENYL-1,3-THIAZOL-5-YL}ACETIC ACID typically involves multiple steps. One common method includes the condensation of 4-methoxybenzaldehyde with hydrazine to form the corresponding hydrazone. This intermediate is then reacted with a thiazole derivative under specific conditions to yield the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-{2-[(2E)-2-[(4-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4-PHENYL-1,3-THIAZOL-5-YL}ACETIC ACID undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically conducted under controlled temperatures and pH to ensure optimal yields and selectivity .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives .
Scientific Research Applications
2-{2-[(2E)-2-[(4-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4-PHENYL-1,3-THIAZOL-5-YL}ACETIC ACID has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as an antimicrobial and anticancer agent, making it a subject of interest in biological studies.
Medicine: Due to its biological activity, it is being explored for potential therapeutic applications, including drug development.
Mechanism of Action
The mechanism of action of 2-{2-[(2E)-2-[(4-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4-PHENYL-1,3-THIAZOL-5-YL}ACETIC ACID involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in inhibiting certain enzymes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-chlorophenyl)-2-[(2E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazin-1-yl]-1,3-thiazole
- 2-((5-(4-(diphenylamino)phenyl)thiophen-2-yl)methylene)propanedinitrile
- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
Uniqueness
Compared to similar compounds, 2-{2-[(2E)-2-[(4-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4-PHENYL-1,3-THIAZOL-5-YL}ACETIC ACID stands out due to its unique combination of a thiazole ring and an acetic acid moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C19H17N3O3S |
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Molecular Weight |
367.4 g/mol |
IUPAC Name |
2-[2-[(2E)-2-[(4-methoxyphenyl)methylidene]hydrazinyl]-4-phenyl-1,3-thiazol-5-yl]acetic acid |
InChI |
InChI=1S/C19H17N3O3S/c1-25-15-9-7-13(8-10-15)12-20-22-19-21-18(14-5-3-2-4-6-14)16(26-19)11-17(23)24/h2-10,12H,11H2,1H3,(H,21,22)(H,23,24)/b20-12+ |
InChI Key |
CDUZKQXFDAEYNN-UDWIEESQSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N/NC2=NC(=C(S2)CC(=O)O)C3=CC=CC=C3 |
Canonical SMILES |
COC1=CC=C(C=C1)C=NNC2=NC(=C(S2)CC(=O)O)C3=CC=CC=C3 |
Origin of Product |
United States |
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